3-Decanone

Biopesticide Planococcus ficus Fumigant toxicity

3-Decanone (CAS 928-80-3), also known as ethyl heptyl ketone or decan-3-one, is a linear aliphatic ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol ,. It is a colorless to pale yellow clear liquid at room temperature, exhibiting a characteristic waxy, fruity, citrus-orange, floral, and slightly fatty organoleptic profile, and is practically insoluble in water but miscible with ethanol and soluble in fats ,.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 928-80-3
Cat. No. B1198406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Decanone
CAS928-80-3
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CC
InChIInChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h3-9H2,1-2H3
InChIKeyXJLDYKIEURAVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Decanone CAS 928-80-3: Core Physicochemical and Regulatory Identity for Procurement Decision-Making


3-Decanone (CAS 928-80-3), also known as ethyl heptyl ketone or decan-3-one, is a linear aliphatic ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol , [1]. It is a colorless to pale yellow clear liquid at room temperature, exhibiting a characteristic waxy, fruity, citrus-orange, floral, and slightly fatty organoleptic profile, and is practically insoluble in water but miscible with ethanol and soluble in fats [1], . 3-Decanone is an FDA-recognized synthetic flavoring substance (FEMA No. 3966) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1118) with an Acceptable Daily Intake (ADI) and no safety concern at current levels of intake when used as a flavouring agent [2], [3].

Why 2-Decanone or 4-Decanone Cannot Substitute for 3-Decanone: Isomer-Specific Performance Barriers


Despite sharing an identical molecular formula (C₁₀H₂₀O) and similar molecular weight with other decanone isomers, the position of the carbonyl group at C3 imparts quantifiably distinct physicochemical properties that preclude generic substitution in regulated flavour, fragrance, and semiochemical research applications [1], [2]. The melting point of 3-decanone (−4 to −3 °C) renders it a stable liquid at standard cold-chain storage temperatures (4 °C), whereas 2-decanone (mp 3.5 °C) approaches solidification, introducing handling and formulation inhomogeneity risks in temperature-controlled processes , . Critically, the Kovats retention indices on both non-polar (DB-5, RI 1186) and polar (ZB-Wax, RI 1491) GC columns are unique to 3-decanone, enabling unequivocal analytical identification in complex volatile mixtures where co-elution of other decanone isomers would confound quantification without authentic standards [2], . Furthermore, the regulatory and certification landscape differs materially: commercial 3-decanone is widely available with dual Halal and Kosher certifications and compliance with EU Flavourings Regulation 1334/2008 & 872/2012, a procurement prerequisite for globally marketed food and beverage products that may not be uniformly satisfied by all isomer suppliers [3].

3-Decanone Product-Specific Quantitative Differentiation Evidence


Fumigant Mortality Against Vine Mealybug (Planococcus ficus): 3-Decanone vs. 2-Decanone and Other Bioactive Volatiles

In a direct head-to-head fumigant toxicity assay against adult Planococcus ficus (vine mealybug), 3-decanone produced 71% mortality at a single fumigant dose of 300 µL·L⁻¹ air after 24 h, outperforming 2-decanone (60% mortality) and cinnamaldehyde (54% mortality), with all treated groups significantly different from the negative control (P < 0.01, DGC test) [1], [2]. The same study confirmed that 3-octanone, cinnamyl chloride, 1-octen-3-ol, and 3-octanol were not effective against P. ficus at this dose, establishing a potency rank order for bioactive volatile selection [1].

Biopesticide Planococcus ficus Fumigant toxicity

Fumigant LC50 Against Maize Weevil (Sitophilus zeamais): Equipotent Insecticidal Activity of 3-Decanone and 2-Decanone Confirmed

In a direct comparative fumigant toxicity study against the maize weevil (Sitophilus zeamais), both 3-decanone and 2-decanone demonstrated the highest insecticidal activity among the ten volatile compounds tested, each yielding a lethal concentration (LC50) ≤ 54.6 µL/L (< 0.28 mM) [1]. This quantitative equivalence, reported in the same experimental system, confirms that 3-decanone and 2-decanone are functionally interchangeable with respect to S. zeamais fumigation potency, removing isomer preference as a variable for this specific stored-product pest application while highlighting that selection between the two must be driven by other factors such as phytotoxicity, regulatory status, or formulation handling properties [1].

Stored-product pest Sitophilus zeamais LC50

Absence of Acetylcholinesterase (AChE) Inhibition: A Mechanistic Safety Differentiator vs. Cinnamaldehyde-Based Formulations

A mechanistic safety profiling study revealed that 3-decanone and 2-decanone did not cause acetylcholinesterase (AChE) enzyme inhibition, while cinnamaldehyde and α-methyl cinnamaldehyde produced quantifiable AChE inhibition with IC50 values of 2.67 µL·L⁻¹ and 9.10 µL·L⁻¹, respectively [1]. This absence of AChE inhibitory activity for 3-decanone suggests a mode of insecticidal action that does not involve the cholinergic nervous system, a property that may carry favorable implications for non-target organism safety assessment in integrated pest management (IPM) programs [1].

Acetylcholinesterase Mechanism of action Non-neurotoxic

Phytotoxicity Profile: 3-Decanone and 2-Decanone Cause Grapevine Leaf Tissue Damage, Driving Selection Toward Cinnamaldehyde for Foliar Applications

Phytotoxicity assessment of volatile compounds on grapevine leaves (Vitis vinifera) using the electrolyte leakage method (electrical conductivity measurement as an indicator of leaf tissue damage) demonstrated that 2-decanone and 3-decanone caused measurable phytotoxicity, while cinnamaldehyde was not phytotoxic at the tested dose of 300 µL·L⁻¹ [1]. This finding was the determining factor in the study's recommendation of cinnamaldehyde—not the decanones—for direct foliar contact application development, resulting in a contact LC50 of 394.36 µL·L⁻¹ solution for cinnamaldehyde against P. ficus [1]. The phytotoxicity of 3-decanone thus defines a critical application boundary: it is suitable for fumigant delivery (enclosed spaces, grain storage) but not for direct foliar spray formulations on sensitive crops [1].

Phytotoxicity Electrolyte leakage Grapevine safety

Organoleptic Differentiation: Odor Character and Aroma Threshold in Water

3-Decanone is characterized organoleptically as possessing a waxy, fruity, citrus-orange, floral, and green odor profile with a characteristic fatty undertone . The aroma threshold in water is reported at 0.025 to 0.041 ppm . In contrast, 2-decanone is described as having a fatty, peachy, aldehyde-like aroma , while 4-decanone lacks a well-defined FEMA GRAS organoleptic specification in the published literature. The quantitatively defined low detection threshold of 3-decanone in aqueous systems (down to 25 ppb) is particularly relevant for trace-level flavor impact in beverage and dairy applications, where isomeric substitution would produce a detectably different sensory outcome .

Flavor chemistry Odor threshold Sensory analysis

Commercial Regulatory and Certification Differentiation: EU Compliance, Halal, and Kosher Certification Availability

Commercially sourced 3-decanone (FG grade, ≥97%) from major suppliers including Sigma-Aldrich is offered with documented Halal and Kosher certifications and explicit regulatory compliance with EU Flavourings Regulation (EC) No. 1334/2008 and (EU) No. 872/2012 , [1]. 3-Decanone holds FEMA No. 3966 with a GRAS publication record and JECFA No. 1118 with an ADI of 'ACCEPTABLE' and no safety concern at current intake levels [2]. While 2-decanone (FEMA No. 4271, JECFA No. 2074) also has GRAS status and Halal/Kosher availability from certain vendors [3], the combination of a longer-established JECFA evaluation history for 3-decanone (2002 vs. 2010 for 2-decanone) and the broader commercial availability of certified FG-grade 3-decanone across multiple global suppliers provides procurement certainty for multinational food and beverage manufacturers requiring multi-certification compliance from a single stock-keeping unit (SKU) , [3].

Regulatory compliance Halal certification Kosher certification EU Flavourings Regulation

Optimal Application Scenarios for 3-Decanone Based on Quantitative Differentiation Evidence


Stored-Product Fumigant Biopesticide Research: Maize Weevil and Grain Pest Control

3-Decanone is among the most potent volatile fumigants identified against Sitophilus zeamais (maize weevil), with an LC50 ≤ 54.6 µL/L (< 0.28 mM), statistically equivalent to 2-decanone in the same multi-compound head-to-head study [1]. Its application in stored-grain fumigation research leverages this high insecticidal potency in enclosed environments where phytotoxicity is not a concern. Researchers should select 3-decanone over cinnamaldehyde when targeting weevil fumigation specifically, as cinnamaldehyde acts primarily via AChE inhibition (IC50 2.67 µL·L⁻¹), whereas 3-decanone operates through a non-cholinergic mechanism that may be more suitable for resistance management rotations [2]. The compound's physicochemical property of remaining liquid at 4 °C (mp −4 to −3 °C) facilitates cold-room experimental protocols without solidification issues that would arise with 2-decanone (mp 3.5 °C) .

Vine Mealybug (Planococcus ficus) Fumigant Bioassay: High-Activity Volatile Candidate

For laboratory screening programs targeting organic control of the vine mealybug P. ficus, 3-decanone delivers 71% adult mortality at 300 µL·L⁻¹ (24 h fumigant exposure), outperforming 2-decanone (60%) and cinnamaldehyde (54%) in the same assay [3]. However, due to documented phytotoxicity on grapevine leaves at this dose, 3-decanone should be restricted to enclosed fumigation paradigms (e.g., soil fumigation, nursery stock treatment, post-harvest commodity fumigation) and not developed as a foliar spray [3]. This scenario is ideal for researchers synthesizing structure-activity relationship (SAR) libraries of aliphatic ketones, where the C3 carbonyl position can be compared against C2, C4, and C5 isomers to optimize fumigant toxicity while monitoring phytotoxicity endpoints.

Flavor & Fragrance Formulation: Citrus-Orange-Floral Top Note for Food and Beverage Products

3-Decanone is a FEMA GRAS (No. 3966) and JECFA-approved flavoring substance (ADI: ACCEPTABLE) with a distinctive waxy, citrus-orange, floral, and green organoleptic signature and an aqueous aroma detection threshold of 0.025–0.041 ppm [4], . Commercial FG-grade 3-Decanone (≥97%) is available with Halal, Kosher, and EU 1334/2008 & 872/2012 regulatory compliance from multiple global suppliers, enabling streamlined procurement for internationally distributed food and beverage products . Flavorists should select 3-decanone specifically when the target profile requires a citrus-floral ketone top note with fatty/waxy body; substituting 2-decanone (FEMA 4271) would introduce an unintended fatty-peachy, aldehyde-like character that alters the sensory outcome .

Semiochemical Research: Identification and Synthesis of Insect Pheromone Components

3-Decanone is documented as a semiochemical component in multiple insect species, including the blue duiker antelope (Cephalophus monticola), mining bees (Andrena clarkella, A. helvola, A. praecox), and ants (Acromyrmex spp.) [5]. The compound's distinct Kovats retention indices (DB-5: 1186; ZB-Wax: 1491) provide unambiguous GC-MS identification markers that differentiate 3-decanone from co-occurring decanone isomers in complex insect gland extracts or headspace volatiles [5], [2]. For chemical ecologists conducting semiochemical identification, purchasing authentic 3-decanone standard (≥98% GC purity) is essential for retention index locking and confirmation of bioactive fractions, as the positional isomer 2-decanone has a different retention index and cannot serve as a surrogate standard for 3-decanone peaks [5].

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